
1-Naphthonitrile
Overview
Description
1-Naphthonitrile, also known as 1-cyanonaphthalene, is an organic compound with the molecular formula C₁₁H₇N. It is a derivative of naphthalene, where one hydrogen atom is replaced by a cyano group (-CN). This compound is a colorless to light yellow crystalline solid with a melting point of 36-38°C and a boiling point of 299°C . It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthonitrile can be synthesized through several methods:
From 1-bromonaphthalene: This method involves heating 1-bromonaphthalene with cuprous cyanide in pyridine at 215-225°C for 15 hours.
From 1-naphthylamine: The Sandmeyer reaction is used, where 1-naphthylamine is diazotized and then treated with copper(I) cyanide to form this compound.
From 1-naphthalenesulfonic acid: The sodium salt of 1-naphthalenesulfonic acid is heated with sodium cyanide or potassium ferrocyanide, iron, and ferric oxide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide or cuprous cyanide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis and Nucleophilic Substitution
The cyano group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. In aqueous acidic environments, 1-naphthonitrile converts to 1-naphthoic acid via intermediate amide formation :
Under basic conditions, nucleophilic substitution reactions occur. For example, amines or alcohols can displace the nitrile group, yielding substituted naphthalenes.
Reduction Reactions
This compound is reduced to 1-aminonaphthalene or 1-tetraline derivatives using agents like LiAlH₄ or H₂/Pd:
Notably, KH or n-BuLi/t-BuOK systems induce dearomative hydride addition at the C4 position, forming 1,4-dihydronaphthalene-1-carbonitrile with regioselectivity :
Photoreduction with Olefins
Irradiation with tetramethylethylene in acetonitrile yields 1,2-dihydronaphthalene derivatives via electron transfer and zwitterion intermediates :
Cycloaddition Reactions
UV irradiation in the presence of 1,2-dimethylcyclopentene produces 2+2 cycloadducts with both the aromatic ring and nitrile group. The reaction proceeds via distinct singlet states (¹Lₐ and ¹Lᵦ), demonstrating divergent pathways :
Reaction Pathway | Product | Key Conditions |
---|---|---|
¹Lₐ state activation | Ring adduct | Low olefin concentration |
¹Lᵦ state activation | Nitrile adduct | High olefin concentration |
Radical-Mediated Dearomatization
In solvothermal conditions with KH, this compound undergoes β-hydride elimination followed by hydride addition, forming α-cyano carbanion intermediates. These intermediates react with electrophiles (e.g., CO₂, alkyl halides) to yield quaternary carbon-containing products :
Role in Astrophysical PAH Formation
This compound participates in the HAVA (Hydrogen Abstraction–Vinylacetylene Addition) mechanism in molecular clouds. The cyano group lowers energy barriers for radical addition, facilitating naphthalene derivative formation under low-temperature conditions :
Comparative Reactivity
The nitrile group’s position significantly alters reactivity compared to isomers:
Property | This compound | 2-Naphthonitrile |
---|---|---|
Electrophilic Substitution | Favors C4 position | Favors C1 position |
Reduction Rate | Faster (LiAlH₄) | Slower |
Scientific Research Applications
Organic Synthesis
1-Naphthonitrile serves as a versatile intermediate in organic synthesis, particularly in the construction of complex organic molecules. Recent studies have highlighted its role in dearomative transformations and functionalization processes.
Case Study: Dearomative Hydride Addition
A notable application involves the dearomative hydride addition to this compound using potassium hydride (KH). This process leads to the formation of 1,4-dihydronaphthalene-1-carbonitriles through a series of β-hydride eliminations and subsequent nucleophilic additions. The resulting α-cyano benzylic carbanions can be further functionalized with various electrophiles, allowing for the creation of quaternary carbon centers .
Table 1: Summary of Reactions Involving this compound
Reaction Type | Reagents Used | Product | Yield (%) |
---|---|---|---|
Dearomative Hydride Addition | KH, 1-naphthylmethylamine | 1,4-dihydronaphthalene-1-carbonitrile | Up to 80% |
Functionalization with Alkyl Halides | Alkyl bromides | Quaternary carbon compounds | Varies |
Materials Science
In materials science, this compound is utilized in the synthesis of novel polymers and materials due to its unique electronic properties imparted by the cyano group. The presence of this electron-withdrawing group enhances the stability and reactivity of polymers derived from naphthalene derivatives.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve their thermal and mechanical properties. For instance, copolymers containing naphthalene units exhibit increased resistance to thermal degradation compared to their non-cyano counterparts .
Table 2: Properties of Polymers Derived from Naphthalene vs. Naphthonitrile
Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
---|---|---|
Naphthalene-based Polymer | 250 | 50 |
Naphthonitrile-based Polymer | 300 | 70 |
Astrophysical Chemistry
The significance of this compound extends beyond terrestrial applications; it has been identified in astrophysical environments such as molecular clouds. Its presence contributes to our understanding of polycyclic aromatic hydrocarbons (PAHs) formation mechanisms in low-temperature settings.
Case Study: Detection in Molecular Clouds
Recent studies have reported the detection of this compound in the Taurus Molecular Cloud-1 (TMC-1), where it plays a role in the formation pathways of complex organic molecules under extreme conditions. The cyano group's influence on reaction mechanisms has been analyzed through computational studies, revealing how it lowers energy barriers during PAH formation .
Table 3: Detection of Organic Molecules in TMC-1
Molecule | Detection Method | Reference Year |
---|---|---|
This compound | Spectroscopy | 2021 |
Benzonitrile | Spectroscopy | 2018 |
Vinylacetylene | Spectroscopy | 2021 |
Mechanism of Action
The mechanism of action of 1-naphthonitrile involves its ability to undergo nucleophilic addition reactions due to the presence of the cyano group. The cyano group is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical syntheses and reactions .
Comparison with Similar Compounds
1-Naphthonitrile can be compared with other similar compounds such as:
2-Naphthonitrile: Similar in structure but with the cyano group at the 2-position, leading to different reactivity and properties.
1-Naphthylamine: Contains an amino group (-NH₂) instead of a cyano group, resulting in different chemical behavior and applications.
1-Naphthoic acid: The carboxylic acid derivative of naphthalene, which has different reactivity compared to the nitrile group.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Biological Activity
1-Naphthonitrile, a compound with the molecular formula , is recognized for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure consisting of a naphthalene ring with a cyano group () attached at the first carbon. This unique positioning contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.18 g/mol |
Boiling Point | 292 °C |
Melting Point | 52-54 °C |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study highlighted its potential to inhibit cancer cell proliferation, particularly in breast cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, although detailed pathways remain to be fully elucidated .
Case Study: Breast Cancer Inhibition
- Objective: Evaluate the effect of this compound on breast cancer cell lines.
- Method: In vitro assays were conducted using MCF-7 cells.
- Results: A significant reduction in cell viability was observed at concentrations above 25 µM after 48 hours, suggesting dose-dependent effects.
Electron Accepting Properties
This compound has been studied for its role as an electron acceptor in photochemistry. It participates in exciplex formation with various organic substrates, which is crucial for developing organic electronic materials . This property is particularly relevant in the context of organic photovoltaics and photonic devices.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of naphthalene with cyanating agents such as sodium cyanide or copper cyanide. Its derivatives have been explored for various biological applications, including:
- Naphthylborazatruxene : Synthesized from this compound, showing potential in organic electronics .
- Dihydronaphthalene derivatives : These compounds exhibit varied biological activities, including anti-cancer effects .
Toxicity and Safety
While exploring its biological applications, it is essential to consider the toxicity profile of this compound. It is classified as an acute toxic irritant , necessitating careful handling and safety measures during research and application .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1-Naphthonitrile in laboratory settings?
- Methodological Answer : Synthesis typically involves cyanation of 1-naphthol derivatives using copper cyanide or palladium-catalyzed cross-coupling reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols must specify reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography). Always reference established literature for comparative spectral data .
Q. How can researchers ensure the purity of this compound for experimental use?
- Methodological Answer : Purity verification involves combining analytical techniques:
- Chromatography : Use HPLC with UV detection to quantify impurities.
- Thermal Analysis : Differential scanning calorimetry (DSC) to check melting point consistency.
- Spectroscopy : Infrared (IR) spectroscopy to detect functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
Document deviations from literature values (e.g., NMR chemical shifts) and address them via recrystallization or redistillation .
Intermediate Research Questions
Q. What experimental strategies are used to study the temperature-dependent physicochemical properties of this compound?
- Methodological Answer : Rotational diffusion parameters can be measured using time-resolved fluorescence anisotropy in solvents like propylene glycol. Viscosity-temperature relationships are critical; extrapolate missing viscosity data from empirical models (e.g., Arrhenius equation). Data should be tabulated (see Table I in ) to compare observed vs. predicted values. Ensure calibration of viscometers and temperature-controlled environments (±0.1°C) to minimize error .
Q. How does this compound interact with biological systems, and what assays are appropriate for preliminary toxicity screening?
- Methodological Answer : Use in vitro models (e.g., human hepatocyte cell lines) to assess metabolic activation via cytochrome P450 enzymes. Measure reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) and cytotoxicity via MTT assays. For mechanistic insights, pair with metabolomic profiling (LC-MS) to identify oxidative metabolites. Reference toxicological databases for comparative LD50 values .
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., study type, detection limits). Extract data into standardized tables (Table C-2 in ) to compare degradation rates across media (air, water, soil). Use meta-analysis to quantify heterogeneity sources (e.g., pH, microbial activity). Validate findings with controlled microcosm experiments simulating environmental conditions .
Q. What advanced computational models predict the reactive sites of this compound for functionalization studies?
- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Validate predictions with experimental kinetics (e.g., reaction rates with Grignard reagents). Cross-reference with crystallographic data (if available) to confirm spatial electron density alignment .
Q. Data Analysis & Reproducibility
Q. What frameworks ensure rigorous formulation of research questions involving this compound?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example: "How does this compound’s nitrile group influence its photostability compared to 1-Naphthylamine under UV exposure (PICO: Compound class comparison; FINER: Novelty in degradation pathways)?" .
Q. How should researchers document methodological variations in this compound studies to enhance reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental procedures in the main text or supplementary materials. Report instrument parameters (e.g., NMR frequency, HPLC column type), raw data (e.g., NMR spectra in .jcamp format), and statistical analyses (e.g., error margins for triplicate measurements). Use hyperlinks for supplementary data accessibility .
Properties
IUPAC Name |
naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNOKOLADGBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058940 | |
Record name | 1-Naphthalenecarbonitrile | |
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Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-53-3, 25551-35-3 | |
Record name | 1-Naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-53-3 | |
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Record name | 1-Naphthalenecarbonitrile | |
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Record name | Naphthalenecarbonitrile | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthonitrile | |
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Record name | 1-Naphthalenecarbonitrile | |
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Record name | 1-Naphthalenecarbonitrile | |
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Record name | Naphthalene-1-carbonitrile | |
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Record name | 1-NAPHTHALENECARBONITRILE | |
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Retrosynthesis Analysis
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